1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride
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Overview
Description
1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound known for its diverse pharmacological properties. It is a derivative of pyrazole, a five-membered aromatic heterocycle, and is often used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate pyrazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylphenylhydrazine hydrochloride
- 3,5-Dimethylphenylhydrazine hydrochloride
- 2,4-Dimethylphenylhydrazine hydrochloride
Uniqueness
1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H14ClN3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13-14;/h3-7H,1-2H3,(H2,12,13);1H |
InChI Key |
VYTDWRSSESKRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CC(=N2)N.Cl |
Origin of Product |
United States |
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